3-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine
Description
3-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine is a pyridine derivative featuring a methyl group at the 3-position and a methoxy group at the 2-position of the pyridine ring. The methoxy substituent is further linked to a piperidin-4-yl moiety, which carries a 2,2,2-trifluoroethyl group on its nitrogen atom. The trifluoroethyl group may enhance metabolic stability and lipophilicity, while the piperidine ring could influence binding interactions with biological targets .
Properties
IUPAC Name |
3-methyl-2-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O/c1-11-3-2-6-18-13(11)20-9-12-4-7-19(8-5-12)10-14(15,16)17/h2-3,6,12H,4-5,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRRHHWVPUOLRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is the reaction of 2,2,2-trifluoroethanol with piperidine under acidic conditions to form 1-(2,2,2-trifluoroethyl)piperidin-4-ol. This intermediate is then reacted with 3-methylpyridine-2-methanol in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, temperature, and pressure conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 3-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 3-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyridine Core Modifications
- Compound 8f (): Structure: 3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl benzimidazole. Key Differences: A trifluoroethoxy group at the pyridine’s 4-position and a methanesulfinyl-benzimidazole moiety instead of a piperidine-methoxy group.
Piperidine Modifications
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine () :
- Structure: Piperidine with trifluoroethyl and methanamine groups.
- Key Differences: Absence of the pyridine scaffold. The primary amine may increase hydrophilicity, contrasting with the target compound’s methoxy-pyridine linkage.
- Physicochemical Data: Molecular weight = 196.21 g/mol; pKa = 10.13 (predicted), suggesting moderate basicity .
- 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one (): Structure: Piperidin-4-one with acetyl, ethyl, and methoxyphenyl groups. Key Differences: The ketone and aromatic substituents confer distinct electronic properties.
Molecular and Pharmacological Comparisons
Table 1: Structural and Functional Comparison of Selected Compounds
*Calculated based on formula C₁₃H₁₇F₃N₂O₂.
Physicochemical and Functional Insights
- Lipophilicity: The trifluoroethyl group in the target compound likely increases logP compared to non-fluorinated analogs (e.g., ethyl or methyl substituents) .
- Bioactivity : Piperidine derivatives with electron-withdrawing groups (e.g., trifluoroethyl) often show improved binding to CNS targets, suggesting possible neurological applications for the target compound .
Biological Activity
3-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological mechanisms, and pharmacological effects.
- Molecular Formula : C13H18F3N3O
- Molecular Weight : 289.30 g/mol
- CAS Number : 2097926-17-3
Synthesis
The synthesis of this compound involves several steps that typically include:
- Formation of the pyridine ring.
- Introduction of the trifluoroethyl piperidine moiety.
- Finalizing with methoxy functionalization.
The synthetic routes often utilize reagents such as trifluoroethylamine and various solvents like dichloromethane or acetonitrile under controlled conditions to optimize yield and purity .
The compound exhibits its biological activity primarily through interactions with specific molecular targets, including enzymes and receptors involved in various physiological pathways. The trifluoromethyl group is noted for enhancing the potency and selectivity of compounds by affecting their electronic properties and binding affinities .
Pharmacological Effects
Research indicates that this compound may have significant effects on:
- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may inhibit tumor growth in xenograft models by targeting mitotic checkpoint kinases .
Antimicrobial Evaluation
A study evaluated a series of pyridine derivatives for their antibacterial properties. The results showed that modifications in the side chains significantly influenced their efficacy against various Gram-positive and Gram-negative bacteria. The introduction of trifluoromethyl groups was found to enhance antibacterial activity due to improved binding characteristics .
Antitumor Activity
In another investigation, compounds similar to this compound were tested for their ability to inhibit cancer cell proliferation. Results indicated that these compounds could effectively induce apoptosis in cancer cells through the activation of specific signaling pathways .
Data Table: Summary of Biological Activities
Q & A
Basic Question: What are the recommended synthetic routes for 3-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine?
Methodological Answer:
The synthesis of this compound can be approached through modular strategies involving nucleophilic substitution and rearrangement reactions. A reference method for analogous pyridine derivatives involves:
Nucleophilic substitution : Reacting a pyridine oxide precursor (e.g., 2,3-dimethyl-4-nitropyridine-1-oxide) with trifluoroethanol under basic conditions (KOH/K₂CO₃) to introduce the trifluoroethoxy group .
Rearrangement : Using acetic anhydride to facilitate a Beckmann-type rearrangement, forming intermediates like 3-methyl-2-acetoxymethylpyridine derivatives .
Piperidine coupling : Functionalizing the piperidin-4-ylmethoxy group via alkylation or Mitsunobu reactions. For example, reacting 1-(2,2,2-trifluoroethyl)piperidin-4-ylmethanol with a halogenated pyridine precursor under basic conditions (e.g., NaH in DMF).
Key Considerations : Optimize solvent polarity (e.g., DCM vs. DMF) and base strength to improve yield. Monitor reaction progress via TLC or HPLC.
Basic Question: How can the structure of this compound be confirmed experimentally?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze , , and NMR spectra to confirm the presence of the trifluoroethyl group (δ ~ -70 ppm in ), piperidine ring protons (δ 1.5–3.5 ppm), and methoxy-pyridine signals .
- Mass Spectrometry : High-resolution MS (HRMS) should match the exact molecular weight (e.g., calculated for C₁₅H₂₀F₃N₂O₂: 326.15 g/mol).
- X-ray Crystallography : If single crystals are obtainable, resolve the crystal structure to confirm stereochemistry and substituent positions .
Advanced Question: What strategies resolve contradictions in spectroscopic data versus computational predictions?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., rotamers) or solvent interactions. To address this:
Variable Temperature NMR : Perform VT-NMR to identify conformational equilibria (e.g., piperidine ring puckering or trifluoroethyl group rotation) .
DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted shifts for different conformers.
Solvent Screening : Test in deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding or polarity effects .
Advanced Question: How can this compound’s potential as an EZH2 inhibitor be evaluated?
Methodological Answer:
Based on structurally related compounds (e.g., CPI-1205), design experiments to assess epigenetic activity:
Enzymatic Assays : Measure inhibition of EZH2 methyltransferase activity using recombinant enzyme and histone H3K27me3 substrates. IC₅₀ values < 100 nM indicate high potency .
Cellular Models : Test in diffuse large B-cell lymphoma (DLBCL) cell lines (e.g., WSU-DLCL2) for dose-dependent reduction of H3K27me3 levels via Western blot .
SAR Studies : Modify the piperidine or trifluoroethyl groups to explore steric and electronic effects on binding affinity.
Basic Question: What are the critical safety considerations during synthesis?
Methodological Answer:
- Trifluoroethanol Handling : Use fume hoods and nitrile gloves due to its volatility and toxicity (LD₅₀ ~ 240 mg/kg in rats).
- Piperidine Derivatives : Avoid skin contact; piperidine intermediates can cause irritation (H315/H319). Store under inert gas (N₂/Ar) to prevent oxidation .
- Waste Disposal : Neutralize acidic/basic residues before disposal. Collect halogenated solvents separately for incineration .
Advanced Question: How can reaction yields be optimized for the trifluoroethyl-piperidine coupling step?
Methodological Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions, or use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for SN2 reactions .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while toluene may reduce side reactions.
- Temperature Control : Lower temperatures (0–5°C) minimize decomposition of reactive intermediates.
Advanced Question: How to analyze stability under physiological conditions for in vivo studies?
Methodological Answer:
- Plasma Stability Assay : Incubate the compound in human plasma (37°C) and quantify degradation via LC-MS/MS over 24 hours.
- pH Stability : Test in buffers (pH 1–9) to simulate gastrointestinal and lysosomal environments.
- Metabolite ID : Use hepatocyte microsomes to identify oxidative metabolites (e.g., piperidine N-dealkylation) .
Basic Question: What chromatographic methods are suitable for purity analysis?
Methodological Answer:
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (water/acetonitrile + 0.1% TFA). Retention time ~12–15 min .
- GC-MS : For volatile intermediates, employ a DB-5MS column and electron ionization (EI) mode.
- Chiral HPLC : If stereoisomers are present, use a Chiralpak AD-H column with hexane/isopropanol (90:10).
Advanced Question: How to address low solubility in aqueous buffers for biological assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity.
- Salt Formation : Convert the free base to a hydrochloride or acetate salt via acid titration.
- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles for sustained release .
Advanced Question: What computational tools predict binding interactions with EZH2?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with the EZH2 SAM-binding pocket. Focus on hydrogen bonds with Asp669 and π-stacking with Phe685 .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of the ligand-protein complex.
- Free Energy Calculations : Apply MM-PBSA to estimate binding free energy (ΔG < -10 kcal/mol indicates strong binding).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
